molecular formula C10H11NOS B8410757 (4,6-Dimethyl-1,2-benzisothiazol-3-yl)-methanol

(4,6-Dimethyl-1,2-benzisothiazol-3-yl)-methanol

Cat. No. B8410757
M. Wt: 193.27 g/mol
InChI Key: BCZCWCKZRCDFLC-UHFFFAOYSA-N
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Patent
US09062056B2

Procedure details

To a solution of 4,6-dimethyl-benzo[d]isothiazole-3-carboxylic acid methyl ester (100 mg, 0.45 mmol) in THF (10 mL) was added lithium aluminum hydride (LiAlH4) (34 mg, 0.9 mmol) at 0° C. under nitrogen atmosphere. The solution was stirred at the same temperature for 1 hour. Sat. NaHCO3 was added and the solution was extracted with EtOAc. The combined organic layer was dried with MgSO4 and filtered. The filtrate was concentrated and the residue was used in the next step of the synthesis without further purification.
Name
4,6-dimethyl-benzo[d]isothiazole-3-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]2[C:10]([CH3:15])=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=2[S:7][N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O-])(O)=O.[Na+]>C1COCC1>[CH3:15][C:10]1[C:9]2[C:5]([CH2:3][OH:2])=[N:6][S:7][C:8]=2[CH:13]=[C:12]([CH3:14])[CH:11]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
4,6-dimethyl-benzo[d]isothiazole-3-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C1=NSC2=C1C(=CC(=C2)C)C
Name
Quantity
34 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was used in the next step of the synthesis without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC(=CC2=C1C(=NS2)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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